molecular formula C10H24ClN B15344330 4-Methyl-4-nonanamine hydrochloride CAS No. 56065-51-1

4-Methyl-4-nonanamine hydrochloride

Cat. No.: B15344330
CAS No.: 56065-51-1
M. Wt: 193.76 g/mol
InChI Key: SSXGKFLLWJKBME-UHFFFAOYSA-N
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Description

4-Methyl-4-nonanamine hydrochloride is an organic compound with the molecular formula C₁₀H₂₄ClN. It is a derivative of nonanamine, where a methyl group is attached to the fourth carbon atom, and the compound exists as a hydrochloride salt. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-nonanamine hydrochloride can be synthesized through several methods, including the reduction of 4-methyl-4-nonanone. One common approach involves the reaction of 4-methyl-4-nonanone with a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-nonanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated amines or other derivatives.

Scientific Research Applications

4-Methyl-4-nonanamine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

4-Methyl-4-nonanamine hydrochloride is similar to other amine hydrochlorides, such as 4-methyl-2-pentanamine hydrochloride and 4-methylpentan-2-amine hydrochloride. its unique structural features, such as the position of the methyl group and the length of the carbon chain, distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 4-Methyl-2-pentanamine hydrochloride

  • 4-Methylpentan-2-amine hydrochloride

  • Other amine hydrochlorides with varying alkyl chain lengths and substituent positions

Properties

CAS No.

56065-51-1

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

4-methylnonan-4-ylazanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-4-6-7-9-10(3,11)8-5-2;/h4-9,11H2,1-3H3;1H

InChI Key

SSXGKFLLWJKBME-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCC)[NH3+].[Cl-]

Origin of Product

United States

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